![molecular formula C12H13N3O B3285292 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol CAS No. 80071-91-6](/img/structure/B3285292.png)
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol
Overview
Description
“2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol” is a chemical compound that belongs to the class of pyridazines . It has a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol .
Molecular Structure Analysis
The InChI code for “2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol” is 1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2, (H,7,9) . This indicates that the compound contains a pyridazine ring with a phenyl group at the 6-position and an aminoethanol group at the 2-position .Physical And Chemical Properties Analysis
“2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol” is a powder at room temperature . The boiling point and other physical properties are not specified in the available sources .Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, such as “2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol”, have shown a wide range of pharmacological activities, including antimicrobial properties . They can be used in the development of new antimicrobial agents.
Antidepressant Properties
These compounds have also been found to have antidepressant effects . This makes them potential candidates for the development of new antidepressant drugs.
Anti-hypertensive Applications
Pyridazine derivatives have demonstrated anti-hypertensive properties . They could be used in the development of drugs for the treatment of hypertension.
Anticancer Applications
These compounds have shown anticancer activities . They could be used in the development of new anticancer therapies.
Antiplatelet Applications
Pyridazine derivatives have demonstrated antiplatelet properties . They could be used in the development of drugs for the prevention of blood clots.
Antiulcer Applications
These compounds have shown antiulcer activities . They could be used in the development of drugs for the treatment of ulcers.
Herbicidal Applications
Pyridazine derivatives have demonstrated herbicidal properties . They could be used in the development of new herbicides.
Antifeedant Applications
These compounds have shown antifeedant activities . They could be used in the development of new antifeedant agents.
Safety and Hazards
properties
IUPAC Name |
2-[(6-phenylpyridazin-3-yl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-9-8-13-12-7-6-11(14-15-12)10-4-2-1-3-5-10/h1-7,16H,8-9H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHDKFTEWIBOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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